
2-tert-Butyl-1-(methanesulfonyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyl-1-(methanesulfonyl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various fields such as pharmaceuticals, agrochemicals, and dyes. The presence of the tert-butyl and methanesulfonyl groups in this compound imparts unique chemical properties that make it valuable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-1-(methanesulfonyl)-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through Friedel-Crafts alkylation, where the indole is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Sulfonylation: The methanesulfonyl group is introduced by reacting the tert-butyl indole with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-Butyl-1-(methanesulfonyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of the methanesulfonyl group.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: De-sulfonylated indole.
Substitution: Indole derivatives with various functional groups replacing the methanesulfonyl group.
Applications De Recherche Scientifique
2-tert-Butyl-1-(methanesulfonyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-tert-Butyl-1-(methanesulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The indole core can interact with various biological targets, including enzymes and receptors, leading to potential therapeutic effects. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-tert-Butyl-1H-indole: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
1-(Methanesulfonyl)-1H-indole: Lacks the tert-butyl group, resulting in different steric and electronic properties.
2-tert-Butyl-1-(tosyl)-1H-indole: Contains a tosyl group instead of a methanesulfonyl group, leading to different reactivity and applications.
Uniqueness
2-tert-Butyl-1-(methanesulfonyl)-1H-indole is unique due to the combination of the tert-butyl and methanesulfonyl groups. This combination imparts specific steric and electronic properties that enhance its reactivity and make it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
442155-69-3 |
|---|---|
Formule moléculaire |
C13H17NO2S |
Poids moléculaire |
251.35 g/mol |
Nom IUPAC |
2-tert-butyl-1-methylsulfonylindole |
InChI |
InChI=1S/C13H17NO2S/c1-13(2,3)12-9-10-7-5-6-8-11(10)14(12)17(4,15)16/h5-9H,1-4H3 |
Clé InChI |
UFKLSLPMOITYPH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=CC=CC=C2N1S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


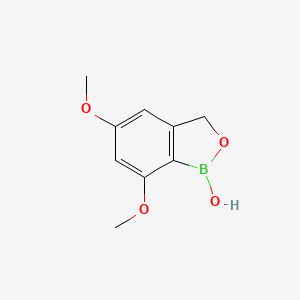
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethoxybenzene)](/img/structure/B12568409.png)
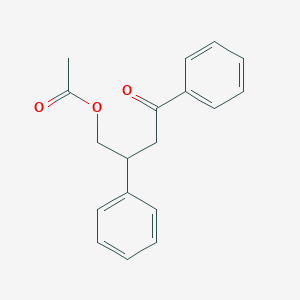

![Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine](/img/structure/B12568429.png)
![1,3,5-Benzenetriol, 2-[(2S)-2-hydroxy-3-(3-hydroxyphenyl)propyl]-](/img/structure/B12568433.png)

![2,2'-Disulfanediylbis[1,3-bis(4-fluorophenyl)propane-1,3-dione]](/img/structure/B12568441.png)
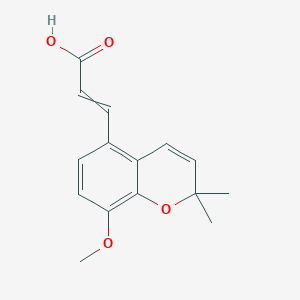
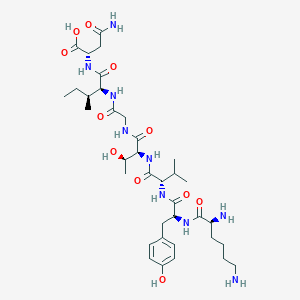
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester](/img/structure/B12568467.png)
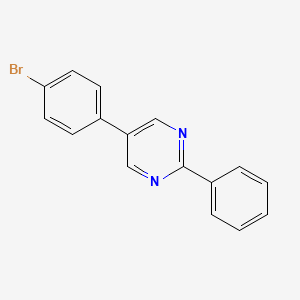
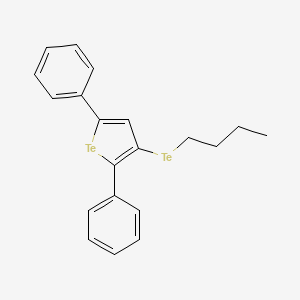
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-](/img/structure/B12568481.png)
